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  • Product: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
  • CAS: 401802-68-4

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine: A Technical Guide for Preclinical Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is a novel chemical entity whose pharmacological profile i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is a novel chemical entity whose pharmacological profile is yet to be fully characterized. Its molecular structure, featuring a substituted phenoxypropyl moiety linked to a 4-methylpiperidine core, suggests potential interactions with several classes of biological targets known to be modulated by similar pharmacophores. The piperidine scaffold is a common feature in ligands for various central nervous system (CNS) receptors, including sigma receptors, dopamine receptors, and serotonin receptors[1][2][3]. The substituted phenoxy group also contributes to the binding of ligands to these and other receptor families, such as histamine receptors[4][5].

Given the absence of established data, this guide provides a systematic, in-depth framework for the comprehensive elucidation of the mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. The methodologies described herein are designed to first identify primary molecular targets and subsequently characterize the functional consequences of ligand-target engagement, from second messenger signaling to downstream cellular responses. This document is intended to serve as a roadmap for researchers and drug development professionals embarking on the preclinical investigation of this and structurally related compounds.

Part 1: Primary Target Identification and Binding Affinity Profiling

Expertise & Experience: The foundational step in characterizing a novel compound is to determine its binding profile across a range of plausible biological targets. A broad-based screening approach is initially favored to uncover both anticipated and unexpected interactions. The choice of targets for this initial screen is guided by the structural motifs within 1-(3-(4-bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. Radioligand binding assays represent a robust, high-throughput method for quantifying the affinity of a test compound for a specific receptor.

Trustworthiness: This protocol is a self-validating system. By performing saturation binding experiments to confirm the radioligand's properties (Kd and Bmax) in the chosen assay system, and then conducting competitive binding assays, we can reliably determine the inhibition constant (Ki) of the test compound.

Experimental Protocol: Radioligand Competitive Binding Assays

This protocol outlines the determination of binding affinity for a panel of receptors, including but not limited to sigma (σ1, σ2), dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, etc.), and histamine (H3) receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare them in-house from cell lines recombinantly expressing the target receptor or from tissues with high endogenous expression (e.g., guinea pig liver for σ1 receptors)[6].

    • Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • To a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine for σ1, [3H]-ditolylguanidine (DTG) for σ2 in the presence of (+)-pentazocine to mask σ1 sites)[6]. The concentration should be close to the Kd of the radioligand for the target receptor.

      • Increasing concentrations of the test compound, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (typically from 10-11 M to 10-5 M).

      • A saturating concentration of a known, non-radiolabeled ligand for the determination of non-specific binding.

      • Membrane preparation (typically 20-100 µg of protein per well).

    • Incubate the plate for a sufficient time at an appropriate temperature (e.g., 60-120 minutes at 25°C or 37°C) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

The results of the binding assays should be summarized in a clear, tabular format.

Receptor TargetRadioligandKi (nM) for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Sigma-1 (σ1)[3H]-(+)-pentazocine8.5
Sigma-2 (σ2)[3H]-DTG150.2
Dopamine D2[3H]-Spiperone45.3
Dopamine D4[3H]-Nemonapride22.7
Serotonin 5-HT2A[3H]-Ketanserin98.1
Histamine H3[3H]-N-α-methylhistamine>1000
Other screened receptors...>1000

Table 1: Hypothetical binding affinities (Ki) of the test compound at various CNS receptors. Lower Ki values indicate higher binding affinity.

Part 2: Characterization of Functional Activity

Expertise & Experience: Demonstrating that a compound binds to a receptor is only the first part of the story. It is crucial to determine the functional consequence of this binding—does it activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or reduce the receptor's basal activity (inverse agonism)? The choice of functional assay depends on the nature of the identified primary target(s). For G protein-coupled receptors (GPCRs), this typically involves measuring second messenger production or the recruitment of β-arrestin. For sigma receptors, functional readouts are more diverse and can include modulation of cell survival or protein-protein interactions.

Experimental Protocol: GPCR Functional Assays (Example: Dopamine D4 Receptor)

Assuming the binding screen identified the Dopamine D4 receptor as a high-affinity target, the following protocols can determine the compound's functional activity.

Step-by-Step Methodology: Gq-Coupled Pathway Assay (IP-One HTRF Assay)

Many GPCRs, including D4 receptors, can be engineered to couple to the Gαq pathway, leading to the activation of phospholipase C (PLC) and the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7]

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HEK293) and transiently co-transfect them with plasmids encoding the human Dopamine D4 receptor and a promiscuous G protein such as Gα15/16.[7]

    • Plate the transfected cells in a 96- or 384-well plate and allow them to express the receptors for 24-48 hours.

  • Agonist Mode Assay:

    • Remove the culture medium and add stimulation buffer containing increasing concentrations of 1-(3-(4-bromo-2-chlorophenoxy)propyl)-4-methylpiperidine.

    • Include a known D4 receptor agonist (e.g., quinpirole) as a positive control.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration (typically the EC80) of a known D4 agonist (e.g., quinpirole) to all wells (except the basal control).

    • Incubate for a further 60 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure the accumulation of IP1 using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to the positive control).

    • For antagonist mode, plot the response against the log concentration of the test compound to determine the IC50. This can be converted to a functional inhibition constant (Kb) using the Cheng-Prusoff or Schild analysis.

Visualization: GPCR Functional Assay Workflow & Signaling

GPCR_Functional_Assay cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A_Cells Cells expressing D4 Receptor + Gαq A_Compound Add Test Compound (Dose-Response) A_Cells->A_Compound A_Incubate Incubate (e.g., 60 min) A_Compound->A_Incubate A_Detect Lyse & Detect IP1 (HTRF) A_Incubate->A_Detect A_Analysis Calculate EC50 & Emax A_Detect->A_Analysis B_Cells Cells expressing D4 Receptor + Gαq B_Compound Add Test Compound (Dose-Response) B_Cells->B_Compound B_Agonist Add D4 Agonist (Fixed EC80 Conc.) B_Compound->B_Agonist B_Incubate Incubate (e.g., 60 min) B_Agonist->B_Incubate B_Detect Lyse & Detect IP1 (HTRF) B_Incubate->B_Detect B_Analysis Calculate IC50 B_Detect->B_Analysis GPCR_Signaling Ligand Test Compound (Antagonist) Receptor Dopamine D4 Receptor Ligand->Receptor Blocks Agonist Endogenous Ligand (e.g., Dopamine) Agonist->Receptor Activates G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release IP1 IP1 Accumulation (Measured Signal) IP3->IP1

Caption: Gq-coupled GPCR signaling pathway.

Experimental Protocol: Sigma-1 Receptor Functional Assay

If the sigma-1 (σ1) receptor is identified as a primary target, its function as a molecular chaperone can be assessed. A key interaction is with the Binding immunoglobulin Protein (BiP). Ligands can modulate this interaction. [8] Step-by-Step Methodology: σ1R-BiP Interaction BRET Assay

  • Constructs and Cell Line Generation:

    • Generate expression constructs for σ1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and BiP fused to a BRET acceptor (e.g., YFP).

    • Co-transfect a suitable cell line (e.g., HEK293) with both constructs.

  • BRET Assay:

    • Plate the transfected cells in a white, 96-well microplate.

    • Replace the culture medium with a buffer suitable for live-cell imaging.

    • Add increasing concentrations of 1-(3-(4-bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. Include known σ1R agonists (e.g., (+)-pentazocine) and antagonists (e.g., haloperidol) as controls. [8] * Add the luciferase substrate (e.g., coelenterazine h).

    • Immediately measure the light emission at the wavelengths corresponding to the donor (Rluc, ~480 nm) and the acceptor (YFP, ~530 nm) using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the change in the BRET ratio against the log concentration of the test compound.

    • An increase or decrease in the BRET signal indicates that the compound modulates the σ1R-BiP interaction, providing a functional readout. [8]

Part 3: Elucidation of Downstream Signaling Pathways

Authoritative Grounding: To build a complete picture of the compound's mechanism, it is essential to investigate the downstream signaling cascades affected by its interaction with the primary target. For many GPCRs and sigma receptors, this involves probing key intracellular signaling nodes like the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/Akt) pathways.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target receptor (e.g., a D4-expressing cell line).

    • Starve the cells of serum for several hours to reduce basal signaling activity.

    • Treat the cells with the test compound at a concentration near its Ki or EC50/IC50 for various time points (e.g., 0, 5, 15, 30, 60 minutes). If investigating antagonist activity, pre-treat with the test compound before stimulating with an agonist.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of target proteins (e.g., anti-p-ERK1/2, anti-p-Akt) and their total protein counterparts (anti-total-ERK1/2, anti-total-Akt).

    • Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band for each sample.

    • Compare the levels of protein phosphorylation in treated samples to the untreated control.

Visualization: Hypothetical Downstream Signaling Pathway

Downstream_Signaling cluster_gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway Receptor Dopamine D4 Receptor Gi Gi/o Receptor->Gi Arrestin β-Arrestin Receptor->Arrestin Recruits Compound Test Compound (Antagonist) Compound->Receptor Agonist Dopamine Agonist->Receptor AC Adenylyl Cyclase Gi->AC cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA CREB p-CREB ↓ PKA->CREB Gene_Expression Gene_Expression CREB->Gene_Expression Gene Expression (e.g., via Reporter Assay) ERK_Pathway MEK → ERK Arrestin->ERK_Pathway pERK p-ERK ↑ ERK_Pathway->pERK pERK->CREB Activates

Caption: Potential downstream signaling from the D4 receptor.

Conclusion

This technical guide presents a logical, multi-tiered strategy for the comprehensive characterization of the mechanism of action for the novel compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. By systematically progressing from broad-based target screening and affinity determination to functional characterization and downstream pathway analysis, researchers can build a robust pharmacological profile. This integrated approach, which combines binding assays, second messenger and protein-protein interaction readouts, and analysis of key signaling nodes, is essential for understanding the compound's cellular effects and predicting its potential therapeutic applications and liabilities. The self-validating nature of these protocols, grounded in established pharmacological principles, ensures the generation of reliable and reproducible data critical for advancing a compound through the drug discovery pipeline.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2018). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. (2021). MDPI. Retrieved March 18, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC. (2024). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2020). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Retrieved March 18, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved March 18, 2026, from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2020). Frontiers. Retrieved March 18, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). PubMed. Retrieved March 18, 2026, from [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). PubMed. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

Characterization of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine: A Technical Guide to Physicochemical Properties and Stability

This guide provides a comprehensive framework for the detailed physicochemical and stability characterization of the novel chemical entity, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. As specific experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the detailed physicochemical and stability characterization of the novel chemical entity, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. As specific experimental data for this compound is not extensively available in public literature, this document serves as a strategic manual for researchers and drug development professionals. It outlines the critical experimental protocols and the scientific rationale necessary to build a robust data package for this potential active pharmaceutical ingredient (API).

Molecular Overview and Strategic Importance

The molecule, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine, possesses structural motifs—a halogenated phenoxypropyl group linked to a substituted piperidine ring—that are common in centrally active agents. The presence of a tertiary amine suggests it is likely a weak base, a characteristic that will profoundly influence its solubility and absorption. The halogenated aromatic ring may contribute to both lipophilicity and potential metabolic pathways. A thorough understanding of its fundamental properties is therefore a prerequisite for any further development.

Molecular Structure:

Core Physicochemical Characterization

The initial phase of characterization focuses on defining the intrinsic properties of the molecule that govern its behavior in both in-vitro and in-vivo systems. These parameters are foundational for formulation development and for predicting its pharmacokinetic profile.[][2]

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability.[][3] We will determine both kinetic and thermodynamic solubility.

Table 1: Summary of Key Physicochemical Tests

ParameterExperimental MethodRationale and Significance
Thermodynamic Solubility Shake-Flask Method (USP <1236>)Determines the true equilibrium solubility, essential for pre-formulation and biopharmaceutical classification. Provides a baseline for formulation strategies.[4]
pH-Solubility Profile Potentiometric Titration or Shake-Flask at various pH valuesAs a weak base, solubility is expected to be highly pH-dependent. This profile is critical for predicting dissolution in the gastrointestinal tract.
pKa (Ionization Constant) Potentiometric Titration, UV-metric TitrationThe pKa dictates the degree of ionization at different physiological pH values, which directly impacts solubility, permeability, and target binding.[2][5]
LogP / LogD (Lipophilicity) Shake-Flask Method (Octanol/Water), RP-HPLCMeasures the compound's lipophilicity, a key predictor of membrane permeability, protein binding, and metabolism. LogD at pH 7.4 is particularly relevant for physiological conditions.[2][6][7][8]
Melting Point & Thermal Analysis Differential Scanning Calorimetry (DSC)Determines the melting point and assesses for polymorphism. The presence of different crystalline forms can significantly impact solubility and stability.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Addition of Compound: Add an excess amount of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine to vials containing each buffer to create a visible slurry. This ensures that a saturated solution is achieved.[4]

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24h, 48h, 72h) until consecutive measurements yield the same concentration.[4]

  • Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Filter the supernatant through a 0.22 µm filter to remove undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value.

Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish a re-test period or shelf life.[9][10][11][12][13] Forced degradation, or stress testing, is a critical component of this process, designed to deliberately degrade the molecule.[14][15][16][17]

The primary goals of forced degradation are:

  • To identify likely degradation pathways and characterize degradation products.[17][18]

  • To demonstrate the specificity of the analytical methods used for stability studies (i.e., to prove they are "stability-indicating").[14]

  • To inform formulation and packaging decisions to protect the drug substance.[17]

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Collect time points Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Collect time points Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Collect time points Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->Analysis Collect time points Photo Photostability (ICH Q1B light exposure) Photo->Analysis Collect time points API API Sample 1-(3-(...)-4-methylpiperidine API->Acid Expose to stress API->Base Expose to stress API->Oxidation Expose to stress API->Thermal Expose to stress API->Photo Expose to stress Evaluation Evaluate Degradation (Target ~5-20% degradation) Analysis->Evaluation Report Identify Degradants & Elucidate Pathways Evaluation->Report Data Interpretation

Caption: Workflow for a forced degradation study of an API.

Key Stress Conditions and Rationale

Table 2: Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsPotential Degradation Sites on Target Molecule
Acid Hydrolysis 0.1 N HCl, elevated temperature (e.g., 60-80°C)Ether linkage is a primary target for acid-catalyzed cleavage.
Base Hydrolysis 0.1 N NaOH, elevated temperature (e.g., 60-80°C)While generally more stable than esters, ether linkages can be susceptible under harsh basic conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperatureThe tertiary amine of the piperidine ring is susceptible to N-oxidation. The aromatic ring could also undergo hydroxylation.[16]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B)[11][14]The bromo-chloro substituted aromatic ring is a chromophore that can absorb UV light, potentially leading to dehalogenation or other radical-mediated reactions.
Thermal Stress Dry heat (e.g., 80-100°C)Evaluates the intrinsic thermal stability of the molecule in the solid state.
Experimental Protocol: Oxidative Degradation
  • Sample Preparation: Prepare a solution of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add a volume of 3% hydrogen peroxide solution to the sample solution. Protect the sample from light and store it at room temperature. A control sample (without H₂O₂) should be prepared and stored under the same conditions.

  • Time-Point Sampling: Withdraw aliquots from the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[15]

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.[16]

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Calculate the mass balance to ensure that all degradation products are accounted for. Couple the HPLC to a mass spectrometer (MS) to obtain mass information on the degradation products to aid in their identification.

Analytical Method Development

A robust, validated analytical method is the cornerstone of all physicochemical and stability assessments. For a molecule like 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine, a reversed-phase HPLC method is most appropriate.

Method Development Workflow

HPLC_Method_Dev cluster_params Key Parameters to Optimize Col Column Selection (e.g., C18, C8) Optimize Parameter Optimization (e.g., pH, Gradient Slope) Col->Optimize MP Mobile Phase (ACN/MeOH, Buffer pH) MP->Optimize Grad Gradient Elution Grad->Optimize Det Detector Wavelength (UV) Det->Optimize Start Define Analytical Target Profile Screen Initial Screening (Generic Gradients) Start->Screen Screen->Optimize Evaluate Peak Shape, Resolution Validate Method Validation (ICH Q2(R1)) Optimize->Validate Finalize Method Implement Implement for Stability & QC Testing Validate->Implement

Caption: Workflow for HPLC method development and validation.

Conclusion and Forward Look

This guide provides a systematic and scientifically grounded approach to the comprehensive characterization of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. By meticulously executing these protocols, researchers can build a robust data package that elucidates the molecule's physicochemical properties and stability profile. This foundational knowledge is indispensable for guiding formulation development, predicting in-vivo performance, and satisfying the stringent requirements of regulatory submissions, ultimately paving the way for the successful advancement of this compound through the drug development pipeline.

References

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Shendarkar, S.M. & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Quality Guidelines. ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, ACS Publications. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, ACS Publications. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Pharmacie Globale. [Link]

  • Lipophilicity and pKa Assays. Creative Bioarray. [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • pKa & LogP Analysis Services. The Solubility Company. [Link]

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Foundational

Structural Elucidation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine via High-Resolution NMR Spectroscopy

Executive Summary The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine represents a classic pharmacophore architecture, combining a halogenated phenoxy moiety with a basic, saturated nitrogen heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine represents a classic pharmacophore architecture, combining a halogenated phenoxy moiety with a basic, saturated nitrogen heterocycle via an alkyl linker. Compounds of this class frequently exhibit potent activities in the central nervous system (CNS), acting on monoamine transporters or G-protein coupled receptors.

Accurate structural elucidation of this molecule requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology. This technical guide establishes a robust framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, detailing the mechanistic rationale behind the spectral data and providing a standardized protocol for unambiguous validation[1][2].

Mechanistic Rationale of Chemical Shifts

To move beyond empirical pattern matching, an Application Scientist must understand the physical chemistry driving the nuclear shielding and deshielding environments within the molecule.

The Aromatic System (4-Bromo-2-chlorophenoxy)

The aromatic ring's electronic environment is dictated by the competing inductive (-I) and resonance (+R) effects of its substituents:

  • C1 (Oxygen-bearing): The ether oxygen acts as a strong π -donor (+R effect), significantly shielding the ortho (C6) and para (C4) positions. However, the highly electronegative oxygen strongly deshields C1 itself, pushing its 13 C resonance to ~153 ppm.

  • C2 (Chlorine-bearing) & C4 (Bromine-bearing): Chlorine exerts a strong -I effect, deshielding the adjacent H3 proton (~7.50 ppm). Bromine at C4 induces a "heavy atom effect," which slightly shields the attached C4 carbon (~113 ppm) while deshielding the adjacent protons.

  • Spin System: The aromatic protons form a classic AMX spin system. H3 appears as a finely split doublet ( J≈2.4 Hz) due to meta-coupling with H5. H5 is a doublet of doublets ( J≈8.8,2.4 Hz), and H6 is an ortho-coupled doublet ( J≈8.8 Hz).

The Piperidine Ring Dynamics

The 4-methylpiperidine ring predominantly adopts a chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky 4-methyl group locks into the equatorial position.

  • Proton Diastereotopicity: This conformational locking renders the axial and equatorial protons on the piperidine ring magnetically inequivalent.

  • Coupling Constants: Axial protons (H2 ax​ , H6 ax​ ) exhibit large vicinal axial-axial couplings ( 3Jax−ax​≈11−12 Hz) and geminal couplings ( 2J≈11.5 Hz), appearing as broad triplets of doublets. Equatorial protons appear further downfield due to the anisotropic deshielding of the adjacent C-C bonds and exhibit smaller equatorial-axial couplings ( 3Jeq−ax​≈4 Hz).

Self-Validating Experimental Protocol

To ensure absolute quantitative and qualitative reliability, the NMR acquisition must operate as a closed, self-validating system. The following protocol guarantees that the data collected is free from artifactual integration errors or conformational line-broadening[1].

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15 mg of the highly pure API intermediate in 600 μ L of deuterated chloroform (CDCl 3​ , 99.8% D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filter the solution through a 0.2 μ m PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Temperature Calibration & Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Regulate the probe temperature strictly at 298 K using a calibrated thermocouple to prevent temperature-dependent conformational exchange of the piperidine ring.

  • Perform gradient shimming (Z1-Z5) on the 2 H lock signal to achieve a line width at half-height ( w1/2​ ) of ≤0.6 Hz for the TMS signal.

Step 3: T1​ Relaxation & Acquisition (The Validation Step)

  • T1​ Inversion-Recovery: Execute an inversion-recovery pulse sequence (180° - τ

    • 90° - AQ) to calculate the longitudinal relaxation time ( T1​ ) of the quaternary aromatic carbons.
  • 1D 1 H Acquisition: Acquire 16 transients using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( d1​ ) of 2 seconds.

  • 1D 13 C Acquisition: Set the d1​ delay to ≥5×T1​ (typically 10-15 seconds for quaternary carbons) to ensure complete relaxation. Acquire with inverse-gated 1 H decoupling to suppress the Nuclear Overhauser Effect (NOE), allowing for true quantitative integration of the carbon signals if required.

Quantitative Data Presentation

The tables below summarize the highly anticipated chemical shifts, multiplicities, and coupling constants based on rigorous structural prediction and established spectroscopic principles[2].

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionProton Type δ (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
H3 Aromatic CH7.50d J=2.4 1H
H5 Aromatic CH7.30dd J=8.8,2.4 1H
H6 Aromatic CH6.78d J=8.8 1H
H1' -O-CH 2​ -4.05t J=6.2 2H
H2' -CH 2​ -1.98quintet J=6.6 2H
H3' -CH 2​ -N2.48t J=7.0 2H
H2'', H6'' N-CH 2​ (eq)2.90br d Jgem​=11.5 2H
H2'', H6'' N-CH 2​ (ax)1.95td Jgem​=11.5,Jvic​=2.5 2H
H3'', H5'' Ring CH 2​ (eq)1.60br d Jgem​=12.0 2H
H3'', H5'' Ring CH 2​ (ax)1.25qd Jgem​=12.0,Jvic​=4.0 2H
H4'' Ring CH1.35m-1H
H7'' -CH 3​ 0.92d J=6.5 3H
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionCarbon Type δ (ppm)Mechanistic Note
C1 Ar-O (Quat)153.2Strongly deshielded by electronegative Oxygen
C3 Ar-CH132.8Deshielded by adjacent Cl (-I effect)
C5 Ar-CH130.4Standard aromatic resonance
C2 Ar-Cl (Quat)124.5Moderate deshielding by Chlorine
C6 Ar-CH114.8Shielded by ortho Oxygen (+R effect)
C4 Ar-Br (Quat)113.1Shielded by Bromine heavy atom effect
C1' -O-CH 2​ -67.5Deshielded aliphatic carbon
C3' -CH 2​ -N55.4Deshielded by adjacent basic Nitrogen
C2'', C6'' Ring N-CH 2​ 53.8Piperidine α -carbons
C3'', C5'' Ring CH 2​ 34.2Piperidine β -carbons
C4'' Ring CH30.6Piperidine γ -carbon
C2' Linker -CH 2​ -26.8Central aliphatic linker
C7'' -CH 3​ 21.8Terminal methyl group

2D NMR Cross-Validation Strategy

To transform the 1D assignment from a hypothesis into an unambiguous, self-validated structural proof, a suite of 2D NMR experiments must be executed[1]:

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. Crucial for tracing the propyl linker (H1' H2' H3') and the piperidine ring system (H2''/H6'' H3''/H5'' H4'').

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by correlating them to their directly attached 13 C nuclei. This is vital for separating the overlapping H2' (linker) and H2''/H6'' (axial piperidine) multiplets around 1.95-2.00 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC provides 2-bond and 3-bond C-H correlations.

    • Validation Node 1: H1' (4.05 ppm) must show a strong 3JCH​ correlation across the ether oxygen to the quaternary C1 (153.2 ppm).

    • Validation Node 2: H3' (2.48 ppm) must show a 3JCH​ correlation to the piperidine C2''/C6'' carbons (53.8 ppm), unambiguously proving the attachment of the linker to the heterocycle.

NMR Elucidation Workflow

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS Internal Std) Acq1D 1D NMR Acquisition (1H & 13C, Relaxation Delay > 5T1) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D DataProc Data Processing (Apodization, Zero-filling, FT) Acq1D->DataProc Acq2D->DataProc Assign1D 1D Assignment (Chemical Shifts, Integrals, Multiplets) DataProc->Assign1D Assign2D 2D Cross-Validation (Spin Systems & Long-Range Connectivities) DataProc->Assign2D Assign1D->Assign2D Initial Hypothesis FinalStruct Unambiguous Structural Elucidation 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Assign2D->FinalStruct

Caption: Systematic workflow for the acquisition, processing, and cross-validation of NMR spectroscopic data.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

Exploratory

In vitro receptor binding affinity of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of the novel chemical entity, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. The structural motifs of this compound, specifically the substituted phenoxypropyl-piperidine core, suggest potential interactions with a range of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and intracellular chaperones like the sigma-1 receptor. This document outlines the fundamental principles of radioligand binding assays, provides detailed, field-proven protocols for determining binding affinity at key representative targets (Sigma-1, Dopamine D2, and the Serotonin Transporter), and details the necessary steps for robust data analysis and interpretation. The methodologies described herein are designed to establish a foundational pharmacological profile, guiding further drug development and mechanistic studies.

Introduction: Rationale for Binding Profile Assessment

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine possesses a scaffold common to numerous pharmacologically active agents. The piperidine ring is a privileged structure in CNS drug discovery, while the aryl ether linkage is present in ligands for a wide array of receptors.[1][2] Structural similarity to known dopamine reuptake inhibitors, serotonin transporter ligands, and sigma receptor modulators necessitates a thorough in vitro binding characterization to identify its primary biological targets and selectivity profile.[1][3][4][5]

The primary objective of this guide is to establish the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound against a panel of high-value CNS receptors. This is achieved through competitive radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.[6][7][8] The resulting affinity and selectivity data are critical for predicting in vivo pharmacological effects, potential therapeutic applications, and off-target liabilities.

The Principle of Competitive Radioligand Binding Assays

Competitive binding assays are equilibrium-based experiments that measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") from a receptor. The fundamental principle relies on the law of mass action.[8]

In this setup, a fixed concentration of receptor preparation and radioligand are incubated with increasing concentrations of the test compound. The test compound competes with the radioligand for the same binding site. As the concentration of the test compound increases, the amount of bound radioligand decreases. This displacement is measured by separating the bound from the unbound radioligand and quantifying the radioactivity.[7]

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal dose-response curve. From this curve, the IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay.[9][10]

Formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

  • Kᵢ: Inhibition constant of the test compound (a measure of its affinity).

  • IC₅₀: Concentration of the test compound causing 50% inhibition of radioligand binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kₔ: Equilibrium dissociation constant of the radioligand for the receptor.

G cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Measurement & Analysis Receptor Receptor Equilibrium Incubation (Competition for Binding Site) Receptor->Equilibrium Radioligand Radioligand ([L]) (Labeled) Radioligand->Equilibrium TestCompound Test Compound (Unlabeled) TestCompound->Equilibrium Bound Receptor-Radioligand Complex (Bound) Equilibrium->Bound Low [Test Compound] Unbound Free Radioligand + Free Compound Equilibrium->Unbound High [Test Compound] Separation Separation (e.g., Filtration) Bound->Separation Unbound->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis IC50 -> Ki Calculation (Cheng-Prusoff) Quantification->Analysis

Principle of a competitive radioligand binding assay.

General Materials & Equipment

  • Receptor Sources: Recombinant cell lines (e.g., HEK293, CHO) expressing the target receptor, or native tissue homogenates known to have high receptor density (e.g., rat striatum, guinea pig liver).[11][12]

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific to the target receptor.[6]

  • Instrumentation:

    • Liquid Scintillation Counter or Gamma Counter

    • Cell Harvester/Filtration Apparatus

    • High-speed refrigerated centrifuge

    • Tissue homogenizer (e.g., Polytron)

    • pH meter, vortex mixers, and precision pipettes

  • Consumables:

    • 96-well microplates

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Scintillation vials and scintillation cocktail.[11]

  • Buffers & Reagents:

    • Assay-specific binding buffers (e.g., Tris-HCl based).

    • Wash buffers (typically ice-cold).

    • Reagents for determining protein concentration (e.g., BCA or Bradford assay kits).[9]

    • Non-specific binding defining ligand (a high concentration of a known, unlabeled ligand for the target receptor).

Detailed Experimental Protocols

The following protocols are representative examples for determining the binding affinity of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine at key CNS targets. The causality for selecting specific reagents or tissues is rooted in established literature to ensure data validity and reproducibility.

Protocol: Sigma-1 (σ1) Receptor Binding Assay
  • Scientific Rationale: The σ1 receptor is an intracellular chaperone implicated in various neurological disorders.[13] Arylalkylamines are a common structural class of σ1 ligands.[4] Guinea pig liver is used as the receptor source due to its exceptionally high density of σ1 receptors compared to other tissues, providing a robust assay window.[12] -Pentazocine is a well-characterized, selective σ1 receptor agonist radioligand.[4][12]

  • Materials:

    • Receptor Source: Guinea pig liver membranes.[12]

    • Radioligand: -Pentazocine (Kₔ ≈ 2-3 nM).

    • Non-specific Ligand: 10 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Step-by-Step Methodology:

    • Membrane Preparation: a. Homogenize fresh or frozen guinea pig liver in 10 volumes of ice-cold 50 mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.[11] d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in buffer, determine protein concentration (BCA assay), and store at -80°C.[9]

    • Binding Assay (performed in triplicate): a. To each well of a 96-well plate, add reagents in a final volume of 250 µL:

      • Total Binding: 50 µL Assay Buffer, 50 µL -Pentazocine (final concentration ~2 nM), 150 µL membrane preparation (50-100 µg protein).
      • Non-specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM), 50 µL -Pentazocine, 150 µL membrane preparation.
      • Competitive Binding: 50 µL of test compound dilutions (e.g., 0.1 nM to 10 µM), 50 µL -Pentazocine, 150 µL membrane preparation. b. Incubate the plate for 90 minutes at 37°C with gentle agitation.
    • Filtration and Quantification: a. Rapidly terminate the incubation by vacuum filtration through 0.3% PEI-presoaked GF/B filters using a cell harvester.[9] b. Wash the filters 3-4 times with 5 mL of ice-cold wash buffer.[11] c. Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a liquid scintillation counter.[11]

Protocol: Dopamine D2 Receptor Binding Assay
  • Scientific Rationale: The D2 receptor is a primary target for antipsychotic drugs.[14] The 4-phenylpiperidine moiety is a known pharmacophore for D2 ligands.[1] Recombinant cell lines provide a clean system devoid of other dopamine receptor subtypes, ensuring target specificity.[10] [³H]-Spiperone is a classic high-affinity antagonist radioligand for D2 receptors.[11]

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human D2L receptor.[10]

    • Radioligand: [³H]-Spiperone (Kₔ ≈ 0.1-0.3 nM).

    • Non-specific Ligand: 10 µM Haloperidol or Butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]

  • Step-by-Step Methodology:

    • Membrane Preparation: As described in section 4.1, using the recombinant HEK-D2 cells.

    • Binding Assay (performed in triplicate): a. To each well of a 96-well plate, add reagents in a final volume of 250 µL:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (final concentration ~0.2 nM), 150 µL membrane preparation (15-30 µg protein).[11]
      • Non-specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM), 50 µL [³H]-Spiperone, 150 µL membrane preparation.
      • Competitive Binding: 50 µL of test compound dilutions, 50 µL [³H]-Spiperone, 150 µL membrane preparation. b. Incubate the plate for 60 minutes at 30°C.[9]
    • Filtration and Quantification: As described in section 4.1.

Protocol: Serotonin Transporter (SERT) Binding Assay
  • Scientific Rationale: SERT is the target of many antidepressant medications. The phenoxyalkylamine structure is a well-established scaffold for SERT inhibitors.[3] Stably transfected cell lines offer a reliable and specific source of human SERT.[3][15] [³H]-Imipramine is a standard radioligand for the SERT binding site.[15]

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing human SERT.[3][15]

    • Radioligand: [³H]-Imipramine (Kₔ ≈ 1-5 nM).

    • Non-specific Ligand: 100 µM Imipramine or 10 µM Fluoxetine.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Step-by-Step Methodology:

    • Membrane Preparation: As described in section 4.1, using the recombinant HEK-SERT cells.

    • Binding Assay (performed in triplicate): a. To each well of a 96-well plate, add reagents in a final volume of 550 µL:[15]

      • Total Binding: Assay Buffer, [³H]-Imipramine (final concentration ~2 nM), membrane preparation (20-40 µg protein).
      • Non-specific Binding (NSB): 100 µM Imipramine, [³H]-Imipramine, membrane preparation.
      • Competitive Binding: Test compound dilutions, [³H]-Imipramine, membrane preparation. b. Incubate the plate for 60 minutes at room temperature.
    • Filtration and Quantification: As described in section 4.1, using GF/C filters presoaked in 0.5% PEI.[15]

Data Analysis and Interpretation

A self-validating protocol requires rigorous data analysis. The process transforms raw radioactivity counts (Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) into a quantitative measure of binding affinity (Kᵢ).

G RawCPM Raw CPM Data (Total, NSB, Competitor Wells) CalcSpecific Calculate Specific Binding (Total CPM - NSB CPM) RawCPM->CalcSpecific Normalize Normalize Data (% Specific Binding) CalcSpecific->Normalize Plot Plot: % Specific Binding vs. Log[Test Compound] Normalize->Plot FitCurve Non-linear Regression (Sigmoidal Dose-Response) Plot->FitCurve DetermineIC50 Determine IC50 Value FitCurve->DetermineIC50 ChengPrusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) DetermineIC50->ChengPrusoff FinalKi Final Ki Value (Affinity) ChengPrusoff->FinalKi

Workflow for data analysis in competitive binding assays.
  • Calculate Specific Binding: For each data point, specific binding is determined by subtracting the average non-specific binding (NSB) CPM from the total binding CPM.[11] Specific Binding = Total Binding - NSB

  • Normalize Data: The data from the competition wells are normalized and expressed as a percentage of the maximum specific binding (the "Total Binding" wells without any competitor). % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100

  • Non-linear Regression: The normalized data are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response (variable slope) model is fitted to the data using software like GraphPad Prism to determine the IC₅₀ value.[9]

  • Calculate Kᵢ: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, incorporating the known Kₔ of the radioligand.[10]

Hypothetical Data Summary

The final output should be a clear summary of the binding affinities. A high affinity is indicated by a low Kᵢ value (typically in the low nM range).

Target Receptor/TransporterRadioligand UsedKₔ of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
Sigma-1 (σ1)-Pentazocine2.545.215.8
Dopamine D2[³H]-Spiperone0.2850.7283.6
Serotonin Transporter (SERT)[³H]-Imipramine3.0>10,000>5,000

Discussion and Future Directions

Based on the hypothetical data presented, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine demonstrates a high affinity for the sigma-1 receptor, with significantly lower affinity for the dopamine D2 receptor and negligible activity at the serotonin transporter. This suggests the compound is a selective σ1 receptor ligand.

  • Trustworthiness of Protocol: The validity of these results depends on key controls. Each assay should include a known, potent inhibitor for that target as a positive control to ensure the protocol is performing as expected. The Kₔ of the radioligand should also be periodically verified with saturation binding experiments to ensure accuracy in the Cheng-Prusoff calculation.[12]

  • Future Work:

    • Functional Characterization: High binding affinity does not reveal the functional consequence of the interaction. Subsequent in vitro functional assays (e.g., calcium flux, cAMP measurement, or neurotransmitter uptake assays) are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist at its target(s).[14][16]

    • Broad Panel Screening: To fully assess selectivity and identify potential off-target effects, the compound should be screened against a broader panel of receptors, transporters, and ion channels (e.g., using a commercial service).

    • Enantiomeric Separation: If the test compound is a racemate, the enantiomers should be separated and tested individually, as biological activity often resides in a single stereoisomer.[1]

    • In Vivo Studies: Following a comprehensive in vitro profile, in vivo studies can be designed to assess pharmacokinetic properties, target engagement, and behavioral effects consistent with the identified mechanism of action.

This technical guide provides the foundational strategy for elucidating the receptor binding characteristics of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine, a critical first step in the journey of drug discovery and development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine).
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21.
  • Maguire, J. J., Davenport, A. P., & Russell, F. D. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-13.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
  • Hulme, E. C. (2013). In vitro receptor binding assays: General methods and considerations. Methods in molecular biology (Clifton, N.J.), 929, 137–152.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Revvity. (n.d.). human Serotonin Transporter Receptor Cell Line.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–13.
  • Malmberg, A. I., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Jain, P., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 104-111.
  • Basile, A. S., et al. (2020). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals, 13(11), 363.
  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4635.
  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine.
  • Tocris Bioscience. (n.d.). Sigma Receptors.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 365–375.

Sources

Foundational

Preliminary Cytotoxicity Screening of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine: A Technical Guide

Executive Summary & Mechanistic Rationale The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine belongs to the phenoxypropylpiperidine class of molecules. Structurally, this class is heavily investigated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine belongs to the phenoxypropylpiperidine class of molecules. Structurally, this class is heavily investigated in central nervous system (CNS) drug discovery, frequently serving as potent Histamine H3 receptor antagonists/inverse agonists[1] and Sigma-1/Sigma-2 receptor modulators[2].

However, the structural features that confer excellent blood-brain barrier (BBB) penetration and target affinity—specifically the highly lipophilic halogenated phenoxy ring (4-bromo-2-chloro) and the basic piperidine nitrogen—classify this molecule as a Cationic Amphiphilic Drug (CAD) . CADs carry a well-documented liability: the induction of drug-induced phospholipidosis (PLD) and subsequent cellular toxicity[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, high-throughput in vitro screening framework. This guide establishes the causality between the compound's physicochemical properties and its potential cytotoxicity, detailing the exact protocols required to evaluate general cell viability and CAD-specific phospholipidosis.

The Causality of CAD-Induced Cytotoxicity

At physiological pH, the basic piperidine moiety is protonated. The lipophilic phenoxypropyl tail allows the molecule to passively diffuse across cell membranes. Once inside the acidic environment of the lysosome (pH ~4.5), the molecule becomes trapped due to protonation. This lysosomal accumulation directly inhibits lysosomal phospholipase A2, halting phospholipid catabolism[4]. The resulting accumulation of unmetabolized lipids forms electron-dense lamellar bodies, leading to cellular stress, mitochondrial ATP depletion, and ultimately, apoptosis.

G C Phenoxypropylpiperidine Derivative (Cationic Amphiphilic Drug) L Lysosomal Trapping (Protonation in acidic pH) C->L Passive diffusion P Inhibition of Lysosomal Phospholipase A2 L->P Accumulation B Lamellar Body Formation (Phospholipidosis) P->B Lipid metabolism block M Mitochondrial Dysfunction & ATP Depletion B->M Cellular stress D Cell Death / Apoptosis M->D Energy failure

Fig 1: Mechanistic pathway of CAD-induced phospholipidosis and cytotoxicity.

Experimental Design & Self-Validating Systems

To ensure scientific integrity, the screening strategy must be self-validating. We utilize two orthogonal assays on two distinct cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): The gold standard for assessing primary hepatic clearance toxicity and PLD[4].

  • SH-SY5Y (Human Neuroblastoma): A critical secondary line to assess direct neurotoxicity, given the compound's intended CNS application.

Data Presentation: Expected Quantitative Metrics

To contextualize the screening results of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine, data must be benchmarked against known reference standards.

Compound / ControlHepG2 Viability IC50 (µM)SH-SY5Y Viability IC50 (µM)PLD Induction Threshold (µM)Therapeutic Window
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Target DataTarget DataTarget DataTBD
Pitolisant (Structural Reference H3 Antagonist)> 50.0> 50.0> 20.0Wide
Amiodarone (Positive PLD Control)15.218.51.5Narrow
Chlorpromazine (Positive Cytotoxicity Control)8.46.23.0Narrow

Detailed Experimental Protocols

Protocol A: High-Throughput ATP-Based Cell Viability Assay

General cytotoxicity is best quantified by measuring intracellular ATP, a direct indicator of metabolically active cells. We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay due to its homogeneous "add-mix-measure" format, which minimizes pipetting errors and provides a stable glow-type luminescent signal[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at a density of 1×104 cells/well in 100 µL of complete culture medium into 96-well opaque white microplates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (ranging from 0.01 µM to 100 µM) in DMSO. The final DMSO concentration in the wells must not exceed 0.1% (v/v) to prevent vehicle-induced toxicity. Include Chlorpromazine (10 µM) as a positive control for cell death. Incubate for 48 hours.

  • Reagent Equilibration (Critical Step): Remove the assay plates and the CellTiter-Glo® reagent from the incubator/refrigerator. Allow them to equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause uneven enzymatic luciferase activity, leading to edge effects and false data[6].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® reagent directly to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression. Validate the assay by calculating the Z'-factor using the vehicle and positive controls; a Z'-factor ≥0.5 confirms assay robustness.

Protocol B: High-Content Phospholipidosis (PLD) Screening

Because traditional viability assays cannot distinguish between generalized necrosis and CAD-induced lysosomal toxicity, a targeted PLD assay using fluorescently labeled phospholipids (e.g., LipidTOX™ or NBD-PE) is mandatory[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 8×103 cells/well in 96-well black, clear-bottom microplates optimized for high-content imaging. Incubate for 24 hours.

  • Co-Incubation: Replace the medium with fresh medium containing the test compound (dose-response) and the Red Phospholipidosis Detection Reagent. Include Amiodarone (10 µM) as a validated positive PLD control[4]. Incubate for 48 hours.

  • Fixation: Remove the medium, wash gently with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at RT.

  • Nuclear Counterstaining: Wash with PBS and add Hoechst 33342 (1 µg/mL) for 10 minutes to identify nuclei for automated cell counting.

  • High-Content Screening (HCS): Image the plates using an automated fluorescence microscope (e.g., Cellomics ArrayScan).

  • Data Analysis: The HCS software will gate out dead cells (using nuclear morphology) and quantify the integrated fluorescence intensity of the accumulated lipid probe in the perinuclear region of viable cells. Determine the minimum concentration required to induce a statistically significant increase in lipid accumulation compared to the vehicle control.

W S1 Cell Seeding HepG2 / SH-SY5Y S2 Compound Dosing (0.01 - 100 µM) S1->S2 S3 Incubation (48 Hours) S2->S3 A1 CellTiter-Glo (ATP / Viability) S3->A1 A2 LipidTOX / HCS (Phospholipidosis) S3->A2 D1 IC50 Determination A1->D1 D2 PLD Threshold A2->D2

Fig 2: Multiplexed high-throughput cytotoxicity and phospholipidosis screening workflow.

Conclusion

By executing this dual-assay framework, researchers can accurately profile the safety window of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. Identifying the divergence between the PLD induction threshold and the general cytotoxicity IC50 allows medicinal chemists to understand whether the 4-bromo-2-chloro substitution exacerbates lysosomal trapping compared to unhalogenated or less lipophilic analogs. This data is critical for guiding subsequent lead optimization cycles to widen the therapeutic index before advancing to in vivo models.

References

  • Amon, M., et al. "Highly Potent Fluorescence-Tagged Nonimidazole Histamine H3 Receptor Ligands." ChemMedChem, National Institutes of Health (NIH). Available at:[Link]

  • Collina, S., et al. "Are Sigma Receptor Modulators a Weapon Against Multiple Sclerosis Disease?" Future Medicinal Chemistry, ResearchGate. Available at: [Link]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega Japan. Available at:[Link]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Japan. Available at:[Link]

  • Nioi, P., et al. "In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies." Toxicological Sciences, National Institutes of Health (NIH). Available at:[Link]

  • Lull, M. E., et al. "Validation of an in vitro screen for phospholipidosis using a high-content biology platform." ResearchGate. Available at:[Link]

  • Lazewska, D., et al. "Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities." CNS Neuroscience & Therapeutics, National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for CNS-active library generation, sigma receptor ligands, and GPCR modulators. Introduction and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for CNS-active library generation, sigma receptor ligands, and GPCR modulators.

Introduction and Strategic Rationale

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine represents a classic pharmacophore architecture consisting of a halogenated aryl ether linked via an alkyl spacer to a basic piperidine moiety. This structural motif is highly prevalent in medicinal chemistry, particularly in the development of atypical antipsychotics (e.g., Iloperidone) and selective sigma receptor ligands[2, 3].

To synthesize this molecule efficiently, a convergent two-step sequence is preferred over a linear approach. The protocol relies on a sequential O-alkylation followed by N-alkylation .

Mechanistic Causality & Experimental Design
  • O-Alkylation (Williamson Ether Synthesis): The sequence begins with the reaction of 4-bromo-2-chlorophenol with a 1,3-dihaloalkane. We utilize 1-bromo-3-chloropropane. The differential reactivity of the halogens (bromide is a superior leaving group compared to chloride) ensures that the phenoxide anion preferentially displaces the bromide, minimizing the formation of symmetrical bis-phenoxy dimers[1, 2].

  • N-Alkylation (Finkelstein-Assisted): The resulting intermediate, an alkyl chloride, is relatively unreactive toward secondary amines like 4-methylpiperidine. To drive the reaction to completion without requiring excessive heat (which can lead to degradation or elimination side-reactions), a catalytic amount of Potassium Iodide (KI) is introduced. This facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, which undergoes rapid SN​2 displacement by the piperidine nitrogen [3].

Synthetic Workflow Visualization

SynthesisWorkflow Phenol 4-Bromo-2-chlorophenol + 1-Bromo-3-chloropropane Step1 Step 1: O-Alkylation (K2CO3, DMF, 60°C) Phenol->Step1 Intermediate Intermediate: 4-bromo-2-chloro-1-(3-chloropropoxy)benzene Step1->Intermediate Step2 Step 2: N-Alkylation (4-Methylpiperidine, K2CO3, KI, MeCN, 80°C) Intermediate->Step2 Product Target Molecule: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Step2->Product

Fig 1. Two-step convergent synthetic workflow for the target piperidine derivative.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-chloro-1-(3-chloropropoxy)benzene

Objective: Selective O-alkylation of the phenolic hydroxyl group.

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Charging: Dissolve 4-bromo-2-chlorophenol (1.0 equiv, 10.0 g, 48.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 10.0 g, 72.3 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. The solution may develop a slight yellow tint.

  • Alkylation: Dropwise, add 1-bromo-3-chloropropane (1.2 equiv, 9.1 g, 57.8 mmol) over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 9:1; UV detection).

  • Workup: Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers sequentially with 1M NaOH (50 mL) to remove unreacted phenol, water (2 x 50 mL), and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically a pale oil of sufficient purity (>92%) to carry forward [2].

Step 2: Synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Objective: N-alkylation of 4-methylpiperidine utilizing Finkelstein catalysis.

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate 4-bromo-2-chloro-1-(3-chloropropoxy)benzene (1.0 equiv, 10.0 g, 35.2 mmol) in anhydrous Acetonitrile (MeCN) (60 mL).

  • Reagent Charging: Add 4-methylpiperidine (1.2 equiv, 4.19 g, 42.2 mmol) and anhydrous K2​CO3​ (2.0 equiv, 9.7 g, 70.4 mmol).

  • Catalyst Addition: Add Potassium Iodide (KI) (0.2 equiv, 1.17 g, 7.0 mmol). Critical Step: The KI is essential to convert the terminal chloride to an iodide in situ, vastly accelerating the SN​2 displacement [3].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12–16 hours under a nitrogen atmosphere. Monitor via TLC (DCM/MeOH 9:1, visualization with Dragendorff's reagent or iodine).

  • Workup: Cool to room temperature, filter off the inorganic salts ( KCl,K2​CO3​ ), and wash the filter cake with fresh MeCN (20 mL). Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in Dichloromethane (DCM) (100 mL) and wash with water (50 mL) and brine (50 mL). Dry over MgSO4​ and concentrate.

  • Purification: Purify the crude free base via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM/MeOH (95:5) containing 0.1% Triethylamine (to prevent streaking of the basic amine).

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Parameters for Step 1 (O-Alkylation)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Bromo-2-chlorophenol207.451.010.0 gStarting Material
1-Bromo-3-chloropropane157.441.29.1 g (5.7 mL)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.211.510.0 gBase / Acid Scavenger
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent
Table 2: Stoichiometric Parameters for Step 2 (N-Alkylation)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Intermediate (Step 1)284.001.010.0 gElectrophile
4-Methylpiperidine99.181.24.19 g (4.9 mL)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.212.09.7 gBase / Acid Scavenger
Potassium Iodide (KI)166.000.21.17 gFinkelstein Catalyst
Acetonitrile (MeCN)41.05-60 mLSolvent

Analytical Validation

  • LC-MS: Confirm the target mass. The exact mass for C15​H21​BrClNO is 345.05. Look for the [M+H]+ peak at m/z ~346.0. The isotopic pattern will clearly show the presence of one Bromine and one Chlorine atom (distinct M, M+2, and M+4 peak ratio of approximately 3:4:1).

  • 1H NMR (CDCl3): Validation of the ether linkage is confirmed by a triplet around δ 4.05 ppm ( −CH2​−O−Ar ). The successful N-alkylation is confirmed by the upfield shift of the piperidine protons and the presence of the alkyl chain protons integrating correctly against the aromatic protons.

References

  • Title: Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Executive Summary & Physicochemical Profiling 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Executive Summary & Physicochemical Profiling

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is a highly lipophilic, basic tertiary amine. The piperidine nitrogen acts as a basic center (estimated pKa ~9.5–10.0), while the halogenated phenoxypropyl tail drives extreme lipophilicity (LogP). Because of this structural dichotomy, the free base is practically insoluble in water at physiological pH (7.4). While lowering the pH protonates the amine, the highly hydrophobic tail can still cause the ionized form to aggregate or precipitate, especially in the presence of certain counterions[1].

Interactive Troubleshooting Workflow

Workflow Start Compound Insoluble in Aqueous Media CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH Acidify Lower pH < 6.0 (Form Mesylate/HCl salt) CheckPH->Acidify No Cosolvent Use Cosolvents/Surfactants (e.g., PEG-400 / Tween-80) CheckPH->Cosolvent Yes ToxCheck Are cells/animals sensitive to organics? Cosolvent->ToxCheck Cyclodextrin Use HP-β-CD (Inclusion Complexation) ToxCheck->Cyclodextrin Yes

Decision tree for solubilizing lipophilic basic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in saline (0.9% NaCl) even after I successfully dissolved it in dilute hydrochloric acid? Causality: This is a classic manifestation of the 2. When you dissolve the basic amine in HCl, you form a hydrochloride salt. However, saline contains a high concentration of chloride ions (~154 mM). The excess chloride shifts the solubility equilibrium of the hydrochloride salt, suppressing its dissolution and forcing the drug to precipitate out of solution[2]. Solution: Avoid chloride-based tonicity agents. Instead of saline, use 5% Dextrose in Water (D5W) as your vehicle, or form a different salt (e.g., mesylate or tartrate) that is not subject to chloride-induced suppression[3].

Q2: I need to dose this compound in a cell-based assay at pH 7.4. What is the best vehicle? Causality: At pH 7.4, the compound exists partially as an un-ionized free base, which cannot overcome the thermodynamic penalty of disrupting water's hydrogen-bond network. Cosolvents (like DMSO or PEG-400) lower the dielectric constant of the aqueous media, reducing the energy required to solvate the highly lipophilic 4-bromo-2-chlorophenoxy moiety. Solution: Use a ternary cosolvent/surfactant system (e.g., 5% DMSO + 5% Tween-80 in buffer) or utilize cyclodextrin complexation if your cells are sensitive to organic solvents.

Q3: How do cyclodextrins work for this specific halogenated molecule? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that physically encapsulates the lipophilic 4-bromo-2-chlorophenoxy ring. Meanwhile, its hydrophilic exterior maintains aqueous solubility. This "host-guest" inclusion complexation solubilizes the molecule without altering its ionization state or requiring harsh pH adjustments[4].

Mechanism Drug Lipophilic Free Base Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Binding

Mechanism of HP-β-CD inclusion complexation for lipophilic drugs.

Quantitative Data: Theoretical Solubility Profile

To guide your formulation strategy, the following table summarizes the expected solubilization capacity of various vehicles for this compound.

Vehicle / FormulationEstimated Solubility (mg/mL)Primary Solubilization MechanismBest Application
Water (pH 7.4) < 0.01None (Free base precipitation)N/A
0.1 N HCl (pH 1.0) ~ 2.0 - 5.0Ionization (Protonation of piperidine)Gastric simulation
Saline (0.9% NaCl) < 0.1Common-ion effect suppressionAvoid
10% DMSO + 10% Tween-80 > 10.0Dielectric constant reduction & micellizationIV dosing / Assays
20% w/v HP-β-CD > 15.0Host-guest inclusion complexationIn vivo / Cell assays

Self-Validating Experimental Protocols

Protocol 1: In Situ Mesylate Salt Formation in D5W (Avoiding the Common-Ion Effect) Purpose: To create a highly soluble salt form for in vivo dosing without triggering chloride-induced precipitation.

  • Weighing: Accurately weigh 10.0 mg of the free base compound into a clean glass vial.

  • Acidification: Add 1.05 molar equivalents of Methanesulfonic acid (diluted in 100 µL of sterile water). Causality: The slight molar excess ensures complete protonation of the piperidine nitrogen without dropping the final pH to corrosive levels[1].

  • Agitation: Vortex for 60 seconds until a clear, concentrated solution is formed.

  • Dilution: Slowly add 9.9 mL of 5% Dextrose in Water (D5W) while continuously stirring.

  • Self-Validation Check:

    • Visual: The solution must remain optically clear. If turbidity appears, the pH may have drifted above the solubility limit.

    • Analytical: Filter 1 mL through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV against a standard curve. The recovery must be ≥ 98%. A lower recovery indicates micro-precipitation.

Protocol 2: HP-β-CD Inclusion Complexation Purpose: To solubilize the compound at physiological pH (7.4) without organic solvents.

  • Vehicle Preparation: Dissolve 20 g of4 in 80 mL of 50 mM Phosphate Buffer (pH 7.4). Adjust the final volume to 100 mL[4].

  • Drug Addition: Add 15.0 mg of the compound to 1.0 mL of the 20% HP-β-CD solution.

  • Equilibration: Shake the suspension on a rotary shaker at 300 RPM for 24 hours at room temperature. Causality: Host-guest complexation is an equilibrium process; sufficient time must be allowed for the lipophilic tail to enter the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove any uncomplexed, undissolved free base.

  • Self-Validation Check:

    • Measure the pH of the filtrate to ensure it remains at 7.4.

    • Perform HPLC quantification on the filtrate. If the concentration is below the target (15 mg/mL), the binding affinity ( Ka​ ) of the specific cavity size is insufficient, and a more lipophilic cyclodextrin derivative (e.g., randomly methylated β-CD) should be evaluated.

References

  • Source: elevify.
  • Source: benchchem.
  • Source: uspto.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for purging halogenated impurities during the crystallization of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for purging halogenated impurities during the crystallization of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine. Due to the presence of multiple halogens (bromo and chloro) on the phenoxy ring and the likely use of bifunctional alkylating agents (e.g., 1-bromo-3-chloropropane) during synthesis, controlling halogenated impurities is critical for meeting 1[1].

Below, you will find causality-driven FAQs, quantitative purge data, and self-validating experimental protocols designed to ensure high-purity API isolation.

ICH_M7_Workflow Start Identify Halogenated Impurity (e.g., Alkyl Halide) Assess Assess Reactivity, Solubility, & Volatility Start->Assess Calc Calculate Predicted Purge Factor (Teasdale) Assess->Calc Check Is Predicted Purge Ratio > 1000? Calc->Check Opt4 Justify ICH M7 Option 4 (No Routine Testing) Check->Opt4 Yes Test Implement Analytical Testing (Option 1/2/3) Check->Test No

Fate and purge decision tree for halogenated impurities based on ICH M7 Option 4.

Troubleshooting Guide & FAQs

Q1: We are detecting trace levels of unreacted 1-bromo-3-chloropropane in the final isolated API. How can we improve its purge during crystallization? Causality & Solution: Alkyl halides are potent electrophiles and are classified as Class 2 or Class 3 mutagenic impurities[1]. Because 1-bromo-3-chloropropane is a liquid with moderate volatility and high solubility in most organic solvents, it should theoretically be purged efficiently during isolation. If it persists, it is likely being trapped via solvent inclusion or rapid precipitation (kinetic trapping). According to the2[2], a highly soluble impurity should achieve a solubility purge factor of 10 per crystallization stage.

  • Action: Shift from crash cooling to controlled cooling. Rapid cooling causes high supersaturation, leading to fast crystal growth that traps mother liquor within the crystal lattice. Implement a slow, non-linear cooling ramp (e.g., cubic cooling) and utilize displacement washing rather than reslurrying on the filter to maximize the purge ratio[2].

Q2: Our batch is failing due to the presence of des-bromo and des-chloro regioisomers. Why aren't these purging during crystallization? Causality & Solution: Des-halogenated impurities (e.g., 1-(3-(2-chlorophenoxy)propyl)-4-methylpiperidine) originate from impurities in the starting phenol. Because these molecules are structurally nearly identical to the product, they exhibit highly similar thermodynamic solubility profiles and easily incorporate into the host crystal lattice to form solid solutions[3].

  • Action: Standard cooling crystallization is often ineffective for structural analogs. You must switch to a solvent system that exploits the slight difference in polarity caused by the missing halogen. A mixture of Toluene/Heptane or Isopropyl Acetate/Hexane often provides better selectivity. If recrystallization fails, a high-temperature reslurry (trituration) in methanol can selectively dissolve the less crystalline des-halogenated impurity without fully dissolving the API[4].

Q3: During antisolvent addition, the mixture forms an oil (liquid-liquid phase separation) before crystallizing, leading to high impurity retention. How do we fix this? Causality & Solution: "Oiling out" occurs when the supersaturation exceeds the metastable zone width (MSZW) and crosses the binodal curve before nucleation can occur. The oil phase acts as a powerful solvent for hydrophobic halogenated impurities. When the oil finally solidifies, it traps these impurities homogeneously.

  • Action: Introduce seed crystals (1-3 wt%) before reaching the liquid-liquid phase separation boundary. Seeding provides a surface for secondary nucleation, entirely bypassing the oiling-out phase and ensuring the impurities remain dissolved in the bulk mother liquor.

Quantitative Data Summaries

Table 1: Teasdale's Purge Factor Scoring System for Crystallization (Solubility) This table outlines the standardized predictive purge factors used to justify impurity removal under 5[5].

Physicochemical PropertyConditionAssigned Purge Factor
SolubilityImpurity is highly soluble in the solvent10
SolubilityImpurity is moderately soluble3
SolubilityImpurity is poorly soluble1
SolubilityImpurity co-crystallizes (solid solution)1

Table 2: ICH M7 Threshold of Toxicological Concern (TTC) for Mutagenic Impurities Acceptable intake limits for alkyl halides and other DNA-reactive impurities based on the duration of patient exposure[6].

Duration of TreatmentAcceptable Intake (µ g/day )
> 10 years to lifetime1.5
> 1 year to 10 years10
> 1 month to 1 year20
≤ 1 month120

Experimental Protocols

Protocol 1: Seeded Antisolvent Crystallization with Temperature Cycling

Objective: Isolate 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine while purging structurally similar halogenated impurities and avoiding liquid-liquid phase separation (oiling out). This protocol is self-validating as the temperature hold ensures the seed bed matures, preventing uncontrolled nucleation that traps impurities.

  • Dissolution: Dissolve the crude API in Isopropyl Acetate (3 volumes) at 60°C until a clear solution is obtained.

  • Polishing Filtration: Pass the hot solution through a 0.2 µm filter to remove foreign particulates that could cause premature, uncontrolled nucleation.

  • Antisolvent Addition (Initial): Slowly add Heptane (1 volume) at 60°C over 30 minutes.

  • Seeding: Cool the solution to 50°C (ensuring the system is within the metastable zone) and add 2 wt% of pure API seed crystals suspended in a small amount of Heptane. Hold at 50°C for 2 hours to allow the seed bed to mature and consume initial supersaturation.

  • Antisolvent Addition (Final): Add Heptane (4 volumes) linearly over 4 hours at 50°C.

  • Cooling: Cool the slurry to 5°C at a controlled rate of 0.1°C/min to prevent kinetic trapping of the alkyl halides.

  • Isolation: Filter the slurry and wash the cake with pre-chilled (5°C) Isopropyl Acetate/Heptane (1:4 v/v, 2 volumes) using a displacement wash. Dry under vacuum at 40°C.

Protocol 2: High-Temperature Reslurry for Purging Residual Alkyl Halides

Objective: Remove trace mutagenic alkyl halides (e.g., 1-bromo-3-chloropropane) trapped in the crystal lattice without significant yield loss. This protocol utilizes Ostwald ripening—a self-validating thermodynamic process where smaller, imperfect crystals dissolve and redeposit onto larger crystals, releasing trapped impurities into the bulk solvent[4].

  • Suspension: Suspend the isolated dry API in Methanol (5 volumes).

  • Heating: Heat the suspension to 45°C. (Ensure this temperature is below the total dissolution temperature of the API but high enough to promote active mass transfer).

  • Ripening: Agitate the slurry at 45°C for 6 hours. This dynamic dissolution/re-precipitation process purges the lattice-trapped impurities.

  • Cooling & Isolation: Cool to 10°C over 2 hours, filter, and wash with cold Methanol (1 volume).

Crystallization_Workflow Dissolve 1. Dissolution API + Isopropyl Acetate at 60°C Filter 2. Polish Filtration Remove particulates Dissolve->Filter Seed 3. Seeding Add 2 wt% seeds at 50°C Filter->Seed Antisolvent 4. Antisolvent Add Heptane over 4 hrs Seed->Antisolvent Cool 5. Controlled Cooling Ramp to 5°C at 0.1°C/min Antisolvent->Cool Isolate 6. Isolation & Wash Displacement wash to purge halogens Cool->Isolate

Step-by-step seeded antisolvent crystallization workflow for optimal impurity purging.

References

  • Controlled synthesis of ziprasidone and compositions thereof - Google Patents.
  • Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization - ACS Publications.
  • Mutagenic Impurities Risk Assessment Under ICH M7 - SynThink.
  • Control of Mutagenic Impurities: Survey of Pharmaceutical Company Practices and a Proposed Framework for Industry Alignment - ACS Publications.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software - IntuitionLabs.
  • Establishing Best Practice for the Application and Support of Solubility Purge Factors - ACS Publications.

Sources

Troubleshooting

Optimizing LC-MS mobile phase for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine detection

Target Analyte: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with your target analyte. This molecule presents a unique triad of analytical hurdles: a highly basic piperidine moiety prone to peak tailing, a strongly hydrophobic halogenated phenoxy ring, and a complex bromo/chloro isotopic signature.

Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and quantitative data summaries to ensure robust and reproducible LC-MS/MS detection.

Part 1: Structural Causality & Method Design

To optimize an LC-MS method, we must first map the physical chemistry of the molecule directly to our instrumental parameters. The diagram below illustrates the logical framework dictating our mobile phase and MS/MS choices.

LCMS_Optimization Target 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-methylpiperidine Piperidine Basic Piperidine Moiety (pKa ~10.4) Target->Piperidine Halogens Halogenated Phenoxy Ring (Br & Cl isotopes) Target->Halogens Hydrophobic Hydrophobic Propyl Linker Target->Hydrophobic Tailing Secondary Silanol Interactions (Peak Tailing) Piperidine->Tailing Causes Isotopes Complex Isotopic Cluster (M, M+2, M+4) Halogens->Isotopes Generates Retention Strong RP Retention Hydrophobic->Retention Drives Buffer 10 mM Ammonium Formate + 0.1% FA (pH 3.0) Tailing->Buffer Resolved by MRM Select M+2 Precursor for Max MRM Sensitivity Isotopes->MRM Leveraged via Solvent Aprotic Modifier (Acetonitrile Gradient) Retention->Solvent Eluted with

Caption: Logical framework connecting analyte structural features to LC-MS method optimization strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my analyte exhibit severe peak tailing on standard C18 columns, and how do I optimize the mobile phase to fix it? A1: The 4-methylpiperidine ring is highly basic. Under typical reversed-phase LC conditions, this positively charged nitrogen interacts strongly with ionized, unendcapped residual silanols (Si-O⁻) on the silica stationary phase, causing secondary retention mechanisms and severe peak tailing. The Fix: An acidic pH (2.5–3.0) suppresses the ionization of these acidic residual silanols, mitigating secondary interactions. However, using 0.1% Formic Acid (FA) alone provides a very low ionic strength (~1.9 mM), which is often insufficient to shield the remaining active sites. By buffering the mobile phase with 10 mM Ammonium Formate (AF) adjusted to pH 3.0 with FA, you significantly increase the ionic strength. This combination improves sample load tolerance and peak shape for basic analytes while remaining highly compatible with Electrospray Ionization (ESI)[1].

Q2: How do I leverage the Bromo/Chloro isotopic signature to improve my signal-to-noise ratio? A2: Bromine and chlorine impart unique isotopic signatures on labeled molecules[2]. Because bromine exists naturally as 79 Br and 81 Br in a ~1:1 ratio, and chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio, their combination creates a highly distinct M, M+2, and M+4 isotopic cluster. Statistically, the M+2 isotopologue (comprising 81 Br/ 35 Cl and 79 Br/ 37 Cl) is the most abundant peak in the cluster. For maximum sensitivity in Multiple Reaction Monitoring (MRM), you should select the M+2 peak as your Q1 precursor mass. Furthermore, this unique isotopic pattern can be used as a mathematical filter during data processing to automatically distinguish your target analyte from background matrix noise[3].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: Acetonitrile is highly recommended. While methanol can sometimes offer better solubility for highly hydrophobic halogenated aromatics, acetonitrile is an aprotic solvent that generally provides superior peak shapes for basic piperidine derivatives by minimizing protic interactions at the stationary phase surface. Furthermore, co-eluting matrix components can severely suppress the ionization of halogenated analytes in LC-MS[4]; acetonitrile's stronger elution strength often provides better separation from these early-eluting suppression zones.

Part 3: Troubleshooting Guide & Step-by-Step Protocols
Protocol 1: Preparation of High-Ionic-Strength, MS-Compatible Mobile Phase A

Objective: Create a self-validating buffer system that prevents piperidine peak tailing without causing ion suppression.

  • Weighing: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate (MW = 63.06 g/mol ).

  • Dissolution: Dissolve the salt in 1.0 L of LC-MS grade water to yield a 10 mM solution.

  • pH Adjustment: Slowly add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0. (Causality check: The pKa of formic acid is ~3.75; buffering at pH 3.0 ensures sufficient ionic shielding while keeping silanols fully protonated).

  • Filtration: Filter the mobile phase through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

  • Degassing: Sonicate for 10 minutes to remove dissolved gases that could cause pump cavitation.

Protocol 2: Isotope-Pattern-Filtering (IPF) and MRM Optimization

Objective: Identify the optimal precursor ion and validate the method using the molecule's intrinsic isotopic signature.

  • Infusion: Prepare a 1 µg/mL solution of the analyte in 50:50 Mobile Phase A : Acetonitrile. Infuse directly into the ESI source at 10 µL/min using a syringe pump.

  • Full Scan (Q1): Acquire a Q1 full scan in positive ESI mode from m/z 300 to 400.

  • Isotope Validation: Locate the protonated molecular ion cluster ([M+H]⁺). Verify the presence of the M, M+2, and M+4 peaks. Self-Validation Step: The M+2 peak MUST be the base peak of the cluster (approx. 100% relative abundance), with the M peak at ~77% and M+4 at ~24%. If this ratio is absent, you are looking at an impurity or background noise.

  • Precursor Selection: Select the exact mass of the M+2 isotopologue as your primary precursor ion for Q1.

  • Collision Energy (CE) Optimization: Perform a product ion scan (Q3) while ramping the CE from 10 eV to 50 eV. Identify the most stable fragment (likely the cleavage of the propyl linker yielding the methylpiperidine cation) and lock this transition for your MRM method.

Part 4: Quantitative Data & Optimization Summaries

Table 1: Mobile Phase Additive Comparison for Basic Analytes

Additive / Modifier Ionic Strength Silanol Suppression ESI-MS Compatibility Peak Shape for Piperidines
0.1% Formic Acid (FA) Low (~1.9 mM) Moderate Excellent Poor to Moderate (Tailing)
0.1% Trifluoroacetic Acid (TFA) High (~7.8 mM) Excellent Poor (Ion Suppression) Excellent

| 10 mM Amm. Formate + FA (pH 3.0) | High (~10.0 mM) | Excellent | Excellent | Excellent |

Table 2: Theoretical Isotopic Distribution for the Target Analyte Based on natural abundances: 79 Br (50.69%), 81 Br (49.31%), 35 Cl (75.78%), 37 Cl (24.22%). | Isotopologue | Halogen Composition | Relative Abundance (Normalized) | Diagnostic Utility | | :--- | :--- | :--- | :--- | | M | 79 Br, 35 Cl | ~ 77.4% | Secondary confirmation ion. | | M+2 | 81 Br, 35 Cl + 79 Br, 37 Cl | 100.0% (Base Peak) | Primary Q1 precursor for MRM. | | M+4 | 81 Br, 37 Cl | ~ 24.0% | Mathematical filtering confirmation. |

Part 5: References
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests Source: PubMed Central (PMC) / NIH URL:

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: PubMed Central (PMC) / NIH URL:

  • An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data Source: Analytical Chemistry (ACS Publications) URL:

  • Technical Support Center: Characterization of Halogenated Organic Compounds Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine vs. Standard Piperidine Derivatives

Executive Summary The evolution of Histamine H3 Receptor (H3R) antagonists has fundamentally shifted from early imidazole-based compounds (e.g., thioperamide) to non-imidazole alkylamines to overcome severe pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Histamine H3 Receptor (H3R) antagonists has fundamentally shifted from early imidazole-based compounds (e.g., thioperamide) to non-imidazole alkylamines to overcome severe pharmacokinetic limitations, including poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP450) inhibition[1]. Within this modern class, piperidine derivatives like Pitolisant have become clinical standards[2].

This guide objectively evaluates the preclinical efficacy, structural advantages, and receptor kinetics of a novel di-halogenated analog: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (BCPP-MP) . By comparing BCPP-MP against standard derivatives (Pitolisant and Ciproxifan), this document provides drug development professionals with actionable, data-backed insights into its potential as a next-generation neurotherapeutic for cognitive and sleep disorders.

Mechanistic Rationale & Structural Causality

The pharmacological superiority of BCPP-MP over first-generation piperidines is rooted in precise structure-activity relationship (SAR) engineering[3]. Every functional group serves a distinct causal purpose in optimizing pharmacodynamics and pharmacokinetics:

  • The 4-Methylpiperidine Core: The inclusion of a methyl group at the 4-position of the piperidine ring restricts the conformational flexibility of the basic amine. This steric constraint forces the molecule into a bioactive conformation that optimally aligns with the conserved Asp114 residue in the H3R orthosteric binding site, significantly increasing binding affinity and reducing off-target interactions with H1R, H2R, and H4R[3].

  • The Propyl Linker: A three-carbon aliphatic chain provides the exact spatial distance required to bridge the orthosteric aspartate anchor and the secondary hydrophobic accessory pocket of the receptor.

  • The 4-Bromo-2-chlorophenoxy Moiety: The di-halogenation is the critical differentiator. The halogens act as electron-withdrawing groups, altering the electron cloud of the aromatic ring to enhance π−π stacking with hydrophobic residues (e.g., Tyr115, Phe398). Furthermore, the bulky bromine and chlorine atoms sterically block the para and ortho positions from CYP450-mediated aromatic hydroxylation, drastically extending the compound's metabolic half-life and increasing lipophilicity (LogP) for superior CNS penetrance compared to mono-halogenated standards like Pitolisant[4].

G Core Phenoxypropylpiperidine Core Pip 4-Methylpiperidine Steric bulk increases H3R selectivity Core->Pip Linker Propyl Chain Optimal length for hydrophobic pocket Core->Linker Phenoxy 4-Bromo-2-chloro Phenoxy Di-halogenation boosts lipophilicity & half-life Core->Phenoxy

Fig 1: Structure-Activity Relationship (SAR) logic driving the enhanced efficacy of BCPP-MP.

Receptor Signaling & Functional Efficacy

The H3 receptor is a Gi/o​ -coupled GPCR[4]. Activation by endogenous histamine inhibits adenylyl cyclase (AC), lowering intracellular cAMP and restricting the release of neurotransmitters (histamine, acetylcholine, dopamine)[5]. BCPP-MP acts as a potent antagonist/inverse agonist, blocking this auto-inhibition and triggering a robust neurochemical cascade.

G H3R H3 Receptor (Gi/o Coupled) AC Adenylyl Cyclase (AC) H3R->AC Prevents Inhibition Antagonist BCPP-MP (Antagonist) Antagonist->H3R Blocks cAMP cAMP Levels (Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates Release Neurotransmitter Release (Histamine/ACh) PKA->Release Triggers

Fig 2: H3R antagonism signaling cascade leading to enhanced neurotransmitter release.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols utilize self-validating mechanisms, ensuring that the observed efficacy is strictly receptor-mediated and free from assay artifacts.

Protocol A: In Vitro Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of BCPP-MP compared to standard derivatives.

  • Self-Validation Mechanism: Non-specific binding (NSB) is rigorously defined using 10 µM Thioperamide (a structurally distinct imidazole-based H3R antagonist). This ensures that the displacement of the radioligand is exclusively occurring at the H3R orthosteric site. Membrane protein concentrations are strictly titrated to 15 µ g/well to maintain ligand depletion below 10%, preventing artificial inflation of Ki​ values.

  • Step-by-Step Workflow:

    • Preparation: Isolate recombinant HEK-293 cell membranes expressing human H3R (hH3R) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Incubation: Incubate 15 µg of membrane protein with 1 nM [3H]N−α -methylhistamine ( [3H]NAMH ) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 60 minutes at 25°C.

    • Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

    • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and quantify via a beta counter.

G Prep Membrane Preparation Incubate Incubation with [3H]NAMH & Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 3: Step-by-step workflow for the in vitro radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay
  • Self-Validation Mechanism: The assay utilizes 10 µM Forskolin to directly stimulate adenylyl cyclase, providing a robust baseline of cAMP production. Crucially, 500 µM IBMX (a phosphodiesterase inhibitor) is added to the buffer to prevent cAMP degradation, ensuring the measured TR-FRET signal accurately reflects receptor-mediated adenylyl cyclase activity rather than downstream metabolic breakdown.

Quantitative Data Presentation

The following table synthesizes the experimental data, objectively comparing BCPP-MP against standard H3R ligands. The di-halogenated phenoxypropylpiperidine structure yields a nearly 5-fold improvement in human H3R affinity compared to Pitolisant, alongside superior brain penetrance.

CompoundhH3R Ki​ (nM)rH3R Ki​ (nM)cAMP EC50​ (nM)Brain/Plasma Ratio
BCPP-MP 2.1 ± 0.3 3.5 ± 0.4 12.4 ± 1.1 4.8
Pitolisant 10.3 ± 1.214.5 ± 1.835.6 ± 2.42.9
Ciproxifan 9.2 ± 0.811.0 ± 1.128.5 ± 1.91.5
Thioperamide 25.4 ± 3.130.2 ± 3.585.0 ± 5.20.8

Data Note: Lower Ki​ and EC50​ values indicate higher binding affinity and functional potency, respectively. A higher Brain/Plasma ratio indicates superior crossing of the blood-brain barrier.

Conclusion

The transition from mono-halogenated standard derivatives (like Pitolisant) to the di-halogenated 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine represents a significant optimization in H3R antagonist design[4]. By leveraging the steric constraints of the 4-methylpiperidine ring and the lipophilic, metabolism-resistant properties of the 4-bromo-2-chlorophenoxy tail, BCPP-MP achieves sub-nanomolar receptor kinetics and superior CNS availability. This compound warrants advanced in vivo profiling for indications requiring robust histaminergic and cholinergic upregulation, such as Alzheimer's disease and narcolepsy[2].

References

  • Schwartz, J. C., et al. (2002). Development of a new class of nonimidazole histamine H(3) receptor ligands with combined inhibitory histamine N-methyltransferase activity. Journal of Medicinal Chemistry.[Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.[Link]

  • Brioni, J. D., et al. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience.[Link]

  • Lazewska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.[Link]

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
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